molecular formula C9H8N4 B132428 4-(Pyridin-3-yl)pyrimidin-2-amine CAS No. 66521-66-2

4-(Pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B132428
CAS No.: 66521-66-2
M. Wt: 172.19 g/mol
InChI Key: LQHQKYWYKPLKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-3-yl group at position 4 and an amino group at position 2. Its synthesis typically involves condensation reactions, such as the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal followed by refluxing with guanidine hydrochloride in ethanol, yielding the product in 73% purity . This compound serves as a versatile scaffold in medicinal chemistry, forming the basis for derivatives with antitrypanosomal, antiproliferative, and kinase-inhibitory activities. Its structural simplicity allows for extensive derivatization, enabling optimization of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Pyridin-3-yl)pyrimidin-2-amine involves the reaction of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one with guanidine nitrate in the presence of sodium hydroxide. The reaction is typically carried out in n-butanol at reflux temperature for 16 hours. The product is then isolated by cooling the reaction mixture, filtering the solid, and washing it with water .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method employs dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Biological Activities

4-(Pyridin-3-yl)pyrimidin-2-amine exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Notable applications include:

1. Tyrosine Kinase Inhibition

  • It is an important precursor in the synthesis of Nilotinib and Imatinib, both of which are selective Bcr-Abl tyrosine kinase inhibitors used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

2. Anticancer Activity

  • Derivatives of this compound have shown promising results in anticancer studies. For instance, compounds synthesized from this base structure have been evaluated for their efficacy against various cancer cell lines .

3. Enzyme Inhibition

  • The compound has demonstrated inhibitory effects on several kinases, including glycogen synthase kinase (GSK3) and rho-associated protein kinase, suggesting potential applications in treating diseases linked to these enzymes .

4. Ligand Properties

  • It is also used as a ligand for metal complexation in coordination chemistry, further expanding its utility in various scientific fields .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Synthesis and Evaluation of Derivatives : A study synthesized N-Arylpyrimidin derivatives using optimized conditions that resulted in moderate to good yields (27% to 82%). These derivatives were evaluated for their biological activities, showcasing the versatility of the pyrimidine scaffold .
  • Anticancer Activity Assessment : Research involving the synthesis of hydrazine derivatives based on this compound demonstrated significant anticancer activity against RXRα pathways, indicating its potential as a therapeutic agent .
  • Pharmacological Profiling : A comprehensive evaluation of various derivatives highlighted their biological activities against multiple targets, reinforcing the importance of structural modifications on pharmacological outcomes .

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The biological activity and physicochemical properties of 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives are highly dependent on substituents at the pyrimidine and phenyl rings. Below is a systematic comparison with structurally related compounds:

Antitrypanosomal Activity

Compound Substituents (R) IC₅₀ (µM) Cytotoxicity (CC₅₀, µM) Reference ID
11 4-phenyl 3-fold ↑⁰ Not reported
13 4-(2-methoxyphenyl) 8.7 17.0 (compound 22)
14 4-(2-bromophenyl) 6.7 >30
9 3,4-dimethoxyphenyl >10 ~30
8 4-methoxyphenyl 6.8 >30

Key Findings :

  • Compound 11 (4-phenyl derivative) exhibits 3-fold higher antitrypanosomal activity than its parent compound .
  • Methoxy substitution at the ortho position (compound 13) reduces potency (IC₅₀ = 8.7 µM) compared to para-substituted analogues (e.g., compound 8, IC₅₀ = 6.8 µM) .
  • Bromophenyl substituents (compound 14) retain activity (IC₅₀ = 6.7 µM) but with improved cytotoxicity profiles .

Antiproliferative and Kinase-Inhibitory Activity

Compound Structural Modification Target/Cell Line Activity/IC₅₀ Reference ID
3b Quinoline hybrid A549/K562 cancer cells Significant inhibition¹
Compound 2 Imidazopyridine-PKG inhibitor Apicomplexan PKG High selectivity²
10 Propargylated imatinib fragment N/A Intermediate for hybrids

Notes:

Compound 3b (quinoline hybrid) demonstrates enhanced antimyeloproliferative activity via synergistic effects between the pyrimidine core and quinoline moiety .

Compound 2 selectively inhibits apicomplexan PKG by leveraging hydrophobic interactions with a fluorophenyl group .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Synthesis Method Reference ID
4b 118–119 52 Nucleophilic substitution in ethanol
4c 199–200 56 Pd-catalyzed cross-coupling
5 191–192 74 Suzuki-Miyaura reaction
6 125–126 43 Alkylation with 2,4-dimethylbenzyl

Insights :

  • Pd-catalyzed reactions (e.g., Suzuki-Miyaura) achieve higher yields (74% for compound 5) compared to alkylation methods (43% for compound 6) .
  • Naphthalen-2-yl derivatives (compound 4c) exhibit higher thermal stability (m.p. 199–200°C), likely due to extended π-conjugation .

Biological Activity

4-(Pyridin-3-yl)pyrimidin-2-amine, also known as PP121, is a compound of significant interest in pharmacology due to its diverse biological activities, particularly as a multi-target inhibitor of various protein kinases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 3-position with a pyrimidine amine group. Its structure is critical for its interaction with various biological targets, particularly kinases involved in cellular signaling pathways.

PP121 exhibits its biological activity primarily through the inhibition of several receptor tyrosine kinases (RTKs) and other related enzymes. The following table summarizes its inhibitory effects on key kinases:

Kinase IC50 (nM) Biological Effect
PDGFR2Inhibition of proliferation in tumor cells
Hck8Induces apoptosis in Bcr-Abl expressing cells
mTOR10Inhibits cell cycle progression
VEGFR212Reduces angiogenesis in tumors
Src14Modulates cytoskeletal dynamics
Bcr-Abl18Effective against chronic myeloid leukemia

These interactions lead to downstream effects such as reduced phosphorylation of Akt and S6 proteins, essential for cell survival and proliferation .

Anticancer Activity

Numerous studies have evaluated the antiproliferative effects of PP121 against various cancer cell lines. A notable study demonstrated that PP121 effectively inhibited the proliferation of glioma cell lines (U87 and LN229) in a dose-dependent manner, with IC50 values ranging from 0.04 to 10 µM. The compound induced cell cycle arrest predominantly in the G0/G1 phase, suggesting its potential as an anticancer agent .

Case Study: Glioma Cell Lines

In vitro studies using glioma cell lines revealed that PP121 significantly inhibited Akt-mTOR signaling pathways, leading to decreased cell viability. The following results were observed:

  • Cell Lines : U87, LN229
  • Concentration Range : 0.04 µM to 10 µM
  • Effects : Induction of apoptosis, G0/G1 phase arrest

In Vivo Studies

In vivo studies further support the anticancer potential of PP121. For instance, oral administration in Eca-109 xenograft models resulted in significant tumor growth inhibition without adversely affecting body weight . The compound's ability to inhibit Akt-mTOR and NFkB activation in tumors highlights its therapeutic promise.

Structure-Activity Relationship (SAR)

The biological activity of PP121 is influenced by its structural components. Research has shown that modifications at the pyridine and pyrimidine positions can enhance or diminish its efficacy against specific targets. For example, derivatives with additional functional groups have demonstrated improved antiproliferative activities against various cancer cell lines .

Q & A

Q. Basic: How can researchers optimize the enantioselective synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine derivatives?

Methodological Answer:
High-yield enantioselective synthesis (up to 94%) is achieved using quinine-derived organocatalysts (e.g., 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((S)-quinine)cyclobutan-3-ene-1,2-dione) under solvent-free conditions at 50°C for 48 hours. Purification via preparative TLC (silica gel GF254, hexane/EtOAc = 7:1) ensures isolation of chiral products . Catalyst selection and reaction time are critical for minimizing racemization.

Q. Advanced: What mechanisms underpin the regioselective fluorination of this compound?

Methodological Answer:
Ag₂CO₃-mediated fluorination with Selectfluor introduces fluorine at the C5 position of the pyrimidine ring. Silver ions activate the pyrimidine substrate by coordinating to nitrogen atoms, directing electrophilic fluorination to the electron-deficient C5 site. Optimized conditions (acetonitrile, 80°C, 12 hours) yield 5-fluoro derivatives with >90% regioselectivity. Competing pathways (e.g., C4 fluorination) are suppressed via steric and electronic modulation .

Q. Advanced: How do structural modifications of this compound affect kinase inhibition profiles?

Methodological Answer:
Substitution at the pyrimidine C4 and pyridine N1 positions alters affinity for kinases like DYRK1B and CDK2. For example:

  • C4 morpholinyl substitution enhances DYRK1B inhibition (IC₅₀ = 17 nM vs. 85 nM for DYRK1A) by improving hydrophobic interactions in the ATP-binding pocket.
  • Pyridine N1 methylation reduces off-target effects on PTPN2 phosphatases. SAR studies combine X-ray crystallography and cellular assays to validate selectivity .

Q. Basic: Which analytical techniques confirm the purity and structure of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., pyrimidine H6 at δ 8.2–8.4 ppm) and confirms substitution patterns.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ = 211.0984 for C₁₀H₉N₄).
  • IR Spectroscopy : Detects functional groups (e.g., NH₂ stretches at 3350–3450 cm⁻¹ and azide peaks at 2103 cm⁻¹ in click chemistry products) .

Q. Basic: What challenges arise during the purification of this compound intermediates?

Methodological Answer:
Polar byproducts (e.g., unreacted malonates or aldol adducts) complicate isolation. Preparative TLC with hexane/EtOAC (7:1) resolves low-polarity impurities, while reverse-phase HPLC (C18 column, MeOH/H₂O gradient) isolates polar derivatives. Solvent selection is critical to avoid decomposition of amine-sensitive intermediates .

Q. Advanced: How can researchers address competing reaction pathways in fluorination or alkylation reactions?

Methodological Answer:

  • Fluorination : Steric hindrance from bulky C4 substituents (e.g., pyridin-3-yl) directs Selectfluor to the C5 position, suppressing C2/C4 side reactions .
  • Alkylation : Base choice (e.g., K₂CO₃ vs. NaH) controls nucleophilicity; NaH promotes N-alkylation over O-alkylation in heterocyclic amines .

Q. Advanced: What biological targets are associated with this compound derivatives?

Methodological Answer:

  • Kinases : DYRK1B (cell cycle regulation), CDK2 (cancer proliferation), and IGF1R (metastasis) are primary targets.
  • Therapeutic Models : Derivatives like AZD3463 (ALK/IGF1R inhibitor) show efficacy in xenograft models. Binding assays (e.g., FRET-based kinase screens) and molecular docking validate target engagement .

Q. Advanced: How can click chemistry expand the functional diversity of this compound?

Methodological Answer:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on azide-functionalized derivatives (e.g., N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) introduces triazole moieties. Reaction conditions (CuSO₄/sodium ascorbate, DMF/H₂O, 50°C) yield conjugates for proteolysis-targeting chimeras (PROTACs) or fluorescent probes .

Q. Advanced: What strategies improve the bioavailability of fluorinated this compound analogs?

Methodological Answer:

  • 5-Fluoro substitution enhances metabolic stability (e.g., 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine vs. non-fluorinated analogs).
  • Prodrug approaches : Phosphate esterification of hydroxyl groups increases solubility. Pharmacokinetic studies in murine models (Cmax, AUC₀–24h) guide lead optimization .

Q. Basic: How do solvent and catalyst choices influence cross-coupling reactions of this compound?

Methodological Answer:

  • Solvent : Polar aprotic solvents (DMF, DMSO) facilitate Buchwald-Hartwig aminations, while toluene optimizes Suzuki-Miyaura couplings.
  • Catalyst : Pd(dba)₂/XPhos systems achieve >90% yields in C-N bond formations, whereas Ni(COD)₂ is cost-effective for gram-scale syntheses .

Properties

IUPAC Name

4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHQKYWYKPLKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498802
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-66-2
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyridin-3-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-3-yl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-3-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.